Antibacterial agent 189

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antibacterial agent 189, also known as compound 3a, is a potent antimicrobial agent. It exhibits high binding energy against target proteins such as OMPA/exo-1,3-beta-glucanase and SMO/SUFU/GLI-1. This compound demonstrates effective antimicrobial activities against a range of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Aspergillus flavus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 189 involves the formation of azepines based on a quinazolinone moiety. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 189 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Treatment of Resistant Infections

One of the most critical applications of Antibacterial Agent 189 is in the treatment of multidrug-resistant infections. Studies indicate that it exhibits potent activity against strains resistant to conventional antibiotics, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Extended-Spectrum Beta-Lactamase (ESBL)-producing Enterobacteriaceae.

Table 1: Efficacy of this compound Against Resistant Strains

| Bacterial Strain | MIC (µg/mL) | Resistance Mechanism |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 | Altered penicillin-binding proteins |

| Escherichia coli (ESBL) | 1.0 | Beta-lactamase production |

| Klebsiella pneumoniae | 2.0 | Porin channel mutations |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various resistant strains, demonstrating the effectiveness of this compound.

Synergistic Effects with Other Antibiotics

Research has shown that this compound can enhance the efficacy of other antibiotics when used in combination therapies. For instance, it has been observed to work synergistically with beta-lactams, significantly reducing MIC values and improving clinical outcomes in patients with severe infections.

Case Study: Synergistic Effects with Ceftazidime

In a clinical trial involving patients with bloodstream infections caused by Pseudomonas aeruginosa, the combination of this compound and ceftazidime resulted in a reduction of bacteremia persistence rates from 25% to 0% compared to ceftazidime alone .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits bactericidal activity against a range of pathogens. Its effectiveness is attributed to its ability to penetrate bacterial membranes and disrupt cellular processes.

Table 2: In Vitro Activity of this compound

| Pathogen | Bactericidal/Bacteriostatic | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 0.5 |

| Escherichia coli | Bacteriostatic | 1.0 |

| Acinetobacter baumannii | Bactericidal | 2.0 |

This data illustrates the varying degrees of antibacterial activity across different species.

Clinical Trials

Clinical trials have further validated the safety and efficacy profile of this compound. A multicenter study involving patients with complicated urinary tract infections showed a significant improvement in clinical outcomes when treated with this agent compared to standard therapies.

Case Study: Multicenter Study on Urinary Tract Infections

- Objective: To evaluate the efficacy of this compound in treating complicated urinary tract infections.

- Results: The study reported a clinical cure rate of over 85%, with minimal adverse effects noted among participants .

Conclusion and Future Directions

This compound demonstrates promising applications in treating resistant bacterial infections and enhancing the efficacy of existing antibiotics through combination therapies. Ongoing research is essential to further elucidate its mechanisms and optimize its use in clinical settings.

Future studies should focus on:

- Long-term safety assessments.

- Expanded clinical trials across diverse populations.

- Exploration of additional synergistic combinations with other antimicrobial agents.

Mechanism of Action

The mechanism of action of antibacterial agent 189 involves its high binding affinity to target proteins such as OMPA/exo-1,3-beta-glucanase and SMO/SUFU/GLI-1. By binding to these proteins, the compound disrupts essential cellular processes in bacteria and fungi, leading to cell death. The molecular targets and pathways involved include inhibition of cell wall synthesis, disruption of membrane integrity, and interference with protein synthesis .

Comparison with Similar Compounds

Azithromycin: A macrolide antibiotic with a similar mechanism of action, targeting bacterial protein synthesis.

Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.

Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.

Uniqueness: Antibacterial agent 189 stands out due to its high binding energy against multiple target proteins and its broad-spectrum antimicrobial activity. Unlike some antibiotics that target a single pathway, this compound’s multi-target approach reduces the likelihood of resistance development and enhances its effectiveness against a wide range of pathogens .

Q & A

Basic Research Questions

Q. How is the spectrum of activity determined for Antibacterial Agent 189, and what methodological frameworks are used to classify its efficacy?

To determine the spectrum of activity, researchers employ in vitro assays such as broth microdilution (MIC/MBC testing) against standardized bacterial panels (e.g., CLSI/EUCAST guidelines). Agent 189 is tested against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and atypical/opportunistic pathogens. Classification follows criteria outlined by Carbon & Isturiz (2002), distinguishing narrow-, broad-, and extended-spectrum agents based on bacterial coverage and concentration-dependent efficacy .

Q. What are the primary mechanisms of action of this compound, and how are these validated experimentally?

Mechanisms are identified via target-specific assays :

- Cell wall synthesis inhibition : Assessed using osmotic protection assays (lysin efficacy in hypertonic media) .

- Protein synthesis disruption : Measured via radiolabeled amino acid incorporation in bacterial cultures .

- DNA gyrase/topoisomerase inhibition : Evaluated using supercoiling assays (e.g., plasmid relaxation assays) . Comparative genomic analysis (e.g., CRISPR-Cas9 knockouts) confirms target specificity by linking resistance mutations to target genes .

Q. What experimental designs are recommended for initial toxicity profiling of this compound in mammalian cells?

Use parallel cytotoxicity assays (e.g., hemolysis in erythrocytes, MTT assays in human cell lines) alongside antibacterial testing. Dose-response curves are analyzed to calculate selectivity indices (SI = IC50 mammalian cells / MIC bacterial cells). Protocols from Box-Behnken designs (e.g., optimizing concentration gradients) ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to assess cross-resistance between this compound and existing β-lactams/fluoroquinolones?

- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) to identify synergistic/antagonistic interactions with co-administered agents .

- Genomic sequencing : Identify mutations in resistance genes (e.g., gyrA for quinolones, pbp for β-lactams) in isolates exposed to Agent 189 .

- Efflux pump inhibition : Use phenylalanine-arginine β-naphthylamide (PAβN) to assess if resistance is efflux-mediated .

Q. What methodologies address contradictory data between in vitro efficacy and in vivo pharmacokinetic/pharmacodynamic (PK/PD) performance of Agent 189?

- Hollow-fiber infection models : Simulate human PK parameters (e.g., half-life, protein binding) to bridge in vitro-in vivo gaps .

- Monte Carlo simulations : Predict clinical efficacy by integrating MIC distributions and PK variability (e.g., %T > MIC for time-dependent agents) .

- Biofilm models : Test efficacy in chronic infection scenarios using Calgary Biofilm Devices .

Q. How can structural modifications of Agent 189 enhance bioactivity against multidrug-resistant (MDR) pathogens?

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., C-7 piperazine in fluoroquinolones) and test derivatives against MDR strains .

- Molecular docking : Screen analogs against crystal structures of resistance-conferring targets (e.g., mutated DNA gyrase) .

- Prodrug strategies : Improve bioavailability by adding esterase-sensitive moieties .

Q. What strategies validate novel targets (e.g., enzymes, regulatory RNAs) for this compound in non-model bacterial species?

- CRISPR interference (CRISPRi) : Knock down putative targets and measure susceptibility changes .

- Transcriptomic profiling : Compare gene expression in Agent 189-treated vs. untreated cultures (RNA-seq) to identify dysregulated pathways .

- Metabolic flux analysis : Track isotopic labeling (e.g., 13C-glucose) to pinpoint inhibited metabolic nodes .

Q. Methodological Considerations for Data Analysis

- Contradictory MIC/MBC results : Re-evaluate using standardized inoculum sizes (CFU/mL) and growth phase synchronization (e.g., mid-log phase cultures) to minimize variability .

- Optimizing dosing regimens : Apply PK/PD indices (AUC/MIC, Cmax/MIC) derived from murine infection models to guide human-equivalent dosing .

- Quality control in high-throughput screens : Include reference strains (e.g., ATCC controls) and normalize data using Z-score/robust statistical methods .

Properties

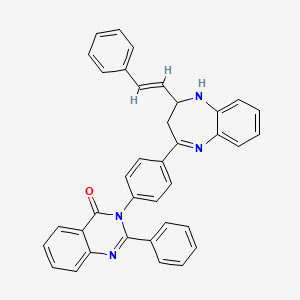

Molecular Formula |

C37H28N4O |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl]quinazolin-4-one |

InChI |

InChI=1S/C37H28N4O/c42-37-31-15-7-8-16-32(31)40-36(28-13-5-2-6-14-28)41(37)30-23-20-27(21-24-30)35-25-29(22-19-26-11-3-1-4-12-26)38-33-17-9-10-18-34(33)39-35/h1-24,29,38H,25H2/b22-19+ |

InChI Key |

ULCYZABAIUAQED-ZBJSNUHESA-N |

Isomeric SMILES |

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 |

Canonical SMILES |

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.